![molecular formula C22H17N3O3 B11947112 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione CAS No. 882865-49-8](/img/structure/B11947112.png)
7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of benzoyl and phenyl groups, which contribute to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s potential bioactivity is of interest. It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various high-performance applications.
Wirkmechanismus
The mechanism of action of 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4-phenyl-2,4,6-triazatricyclo[5.3.2.02,6]dodeca-9,11-dien-3,5,8-trione
- 5-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
- 1,2,3,4,5,6-hexamethyl-9-phenyl-7,8,9-triazatricyclo[4.3.0.0(2,5)]nona-3,7-diene
Uniqueness: 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione stands out due to its specific combination of benzoyl and phenyl groups, which contribute to its unique chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction pathways, and biological effects, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
882865-49-8 |
|---|---|
Molekularformel |
C22H17N3O3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione |
InChI |
InChI=1S/C22H17N3O3/c26-20(14-8-3-1-4-9-14)19-18-17(16-12-7-13-23-25(16)19)21(27)24(22(18)28)15-10-5-2-6-11-15/h1-13,16-19H |
InChI-Schlüssel |
VKJFSKWYIOSLST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


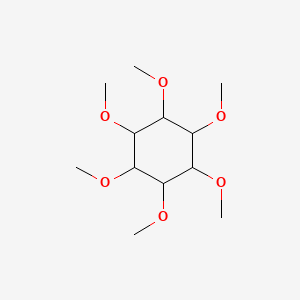

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

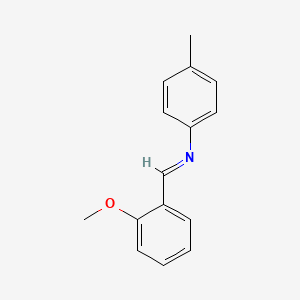

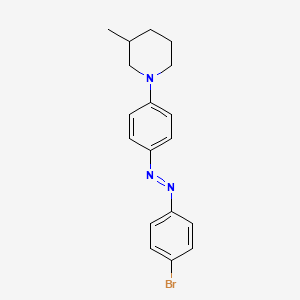
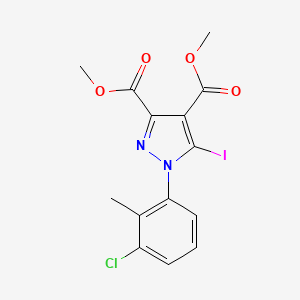
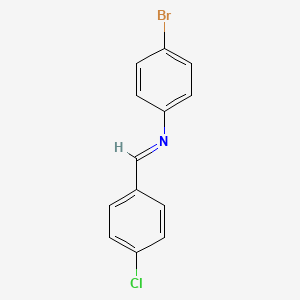
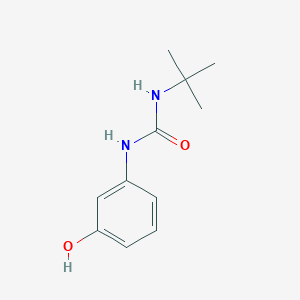
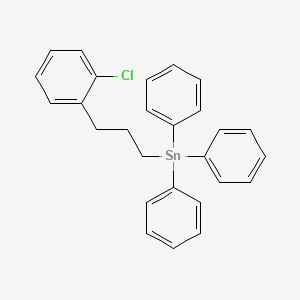


![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
